![molecular formula C18H20ClNO4 B5649841 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5649841.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions between specific chemical precursors, solvents, and catalysts under optimized conditions. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide utilized DMF as a solvent and potassium carbonate as a catalyst, achieving an 80% yield under specific temperature and time conditions (Gao Yonghong, 2009). Another study on N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesized a similar compound using DMF and anhydrous potassium carbonate, obtaining a yield beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Characterization methods such as IR, MS, and NMR spectroscopy are essential for determining the molecular structure of synthesized compounds. These techniques help confirm the presence of functional groups and the overall molecular framework. The studies mentioned earlier employed these techniques for characterization, providing detailed molecular insights into the synthesized compounds.
Chemical Reactions and Properties
Chemical reactions involving chloroacetamide herbicides and their metabolism in liver microsomes of humans and rats were studied, demonstrating complex metabolic pathways and enzyme interactions (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000). These insights highlight the chemical reactivity and metabolic fate of similar acetamide derivatives.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-13-5-7-14(8-6-13)24-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKPGOLTWHSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide |
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